

# An In-Depth Technical Guide to Fuziline: Chemical Structure, Properties, and Biological Activity

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## Compound of Interest

Compound Name: Fuziline (Standard)

Cat. No.: B8086807

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## Abstract

Fuziline, a C19-diterpenoid alkaloid isolated from the roots of Aconitum species, has garnered significant interest for its notable cardioprotective properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Fuziline. Detailed experimental protocols for its analysis and for assessing its effects in cellular and animal models are presented. Furthermore, this document elucidates the molecular mechanisms underlying Fuziline's therapeutic potential, with a particular focus on its role in mitigating endoplasmic reticulum stress through the PERK/eIF2 $\alpha$ /ATF4/Chop signaling pathway. All quantitative data are summarized in structured tables, and key biological pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

## Chemical Structure and Identification

Fuziline is a complex diterpenoid alkaloid with the chemical formula C<sub>24</sub>H<sub>39</sub>NO<sub>7</sub>. Its structure is characterized by a polycyclic aconitane skeleton.

Table 1: Chemical Identifiers for Fuziline

Identifier	Value	Source
CAS Number	80665-72-1	
Molecular Formula	C24H39NO7	
IUPAC Name	(3S,6S,7R,7aR,8S,9S,10R,11S,11aR,13R,14R)-1-ethyl-10,13-dimethoxy-3-(methoxymethyl)tetradecahydro-11aH-3,6a,12-(epiethanetriyl)-7,9-methanonaphtho[2,3-b]azocine-6,8,11,11a-tetraol	
SMILES String	CCN1C[C@@]2(CC--INVALID-LINK--[C@@]5([C@@H]6[C@@H]4CC([C@@H]6O)--INVALID-LINK--OC)O)OC">C@@HO)COC	

## Physicochemical Properties

The physicochemical properties of Fuziline are crucial for its handling, formulation, and pharmacokinetic profiling. While experimental data for some properties are limited, a combination of reported and computed values are presented below.

Table 2: Physicochemical Properties of Fuziline

Property	Value	Source & Notes
Molecular Weight	453.58 g/mol	
Appearance	Solid powder	
Melting Point	Not experimentally determined.	
Boiling Point	596.9 ± 50.0 °C at 760 mmHg	(Predicted)
Density	1.4 ± 0.1 g/cm <sup>3</sup>	(Predicted)
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	
pKa	Not experimentally determined.	
LogP	-1.32	(Predicted)
Hydrogen Bond Donor Count	4	(Computed)
Hydrogen Bond Acceptor Count	8	(Computed)
Rotatable Bond Count	5	(Computed)

## Biological Activity and Mechanism of Action

Fuziline exhibits significant cardioprotective effects, primarily attributed to its ability to mitigate oxidative stress and endoplasmic reticulum (ER) stress-induced apoptosis in cardiomyocytes.

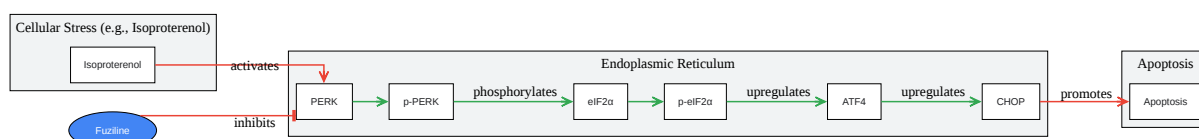
### Cardioprotective Effects

In-vitro studies using H9c2 rat cardiomyocytes have demonstrated that Fuziline can protect against isoproterenol-induced myocardial injury. It has been shown to increase cell viability and reduce apoptosis. Furthermore, Fuziline reduces the production of reactive oxygen species (ROS) and preserves the mitochondrial membrane potential in cardiomyocytes subjected to stress. In-vivo studies in rats have corroborated these findings, showing that Fuziline can reduce myocardial necrosis and fibrosis.

## Molecular Mechanism: Inhibition of ER Stress via the PERK/eIF2 $\alpha$ /ATF4/Chop Pathway

The primary mechanism underlying Fuziline's cardioprotective activity involves the modulation of the unfolded protein response (UPR) and the attenuation of ER stress. Specifically, Fuziline has been shown to inhibit the PERK/eIF2 $\alpha$ /ATF4/Chop signaling pathway, a key cascade in the ER stress response that can lead to apoptosis.

Under conditions of cellular stress, such as those induced by isoproterenol, the accumulation of unfolded or misfolded proteins in the ER triggers the activation of PERK. Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2 $\alpha$ ), which in turn leads to the preferential translation of activating transcription factor 4 (ATF4). ATF4 then upregulates the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP). Fuziline intervenes in this pathway by inhibiting the activation of PERK, thereby preventing the downstream signaling cascade that leads to CHOP-mediated apoptosis.



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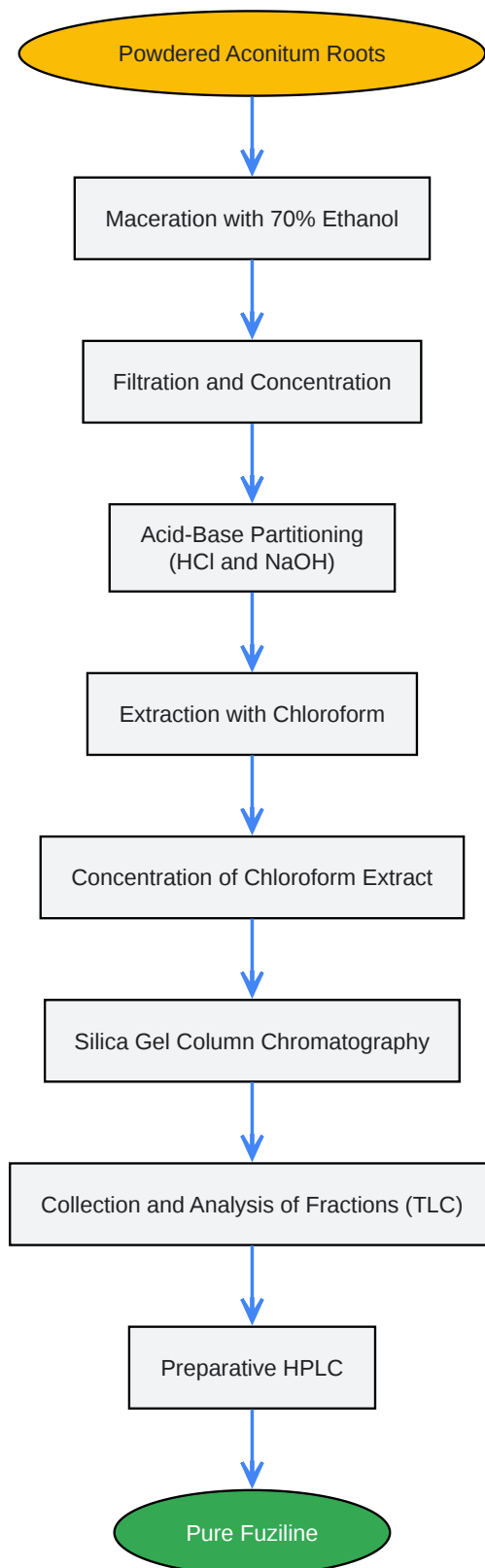
Caption: Fuziline's role in the PERK/eIF2 $\alpha$ /ATF4/Chop signaling pathway.

## Experimental Protocols

### Extraction and Isolation of Fuziline from Aconitum Species

A general procedure for the extraction and isolation of alkaloids from Aconitum roots involves the following steps. Note that specific conditions may need optimization depending on the plant

material and desired purity.



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Caption: General workflow for the extraction and isolation of Fuziline.

#### Methodology:

- **Extraction:** Powdered dried roots of *Aconitum carmichaeli* are macerated with 70% ethanol at room temperature for 24-48 hours. The process is repeated three times.
- **Concentration:** The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.
- **Acid-Base Partitioning:** The crude extract is dissolved in 2% hydrochloric acid and filtered. The acidic solution is then basified with sodium hydroxide to pH 9-10 and extracted with chloroform.
- **Column Chromatography:** The chloroform extract is concentrated and subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol.
- **Purification:** Fractions containing Fuziline, as identified by thin-layer chromatography (TLC), are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure Fuziline.

## In-Vitro Analysis of Cardioprotective Effects

**Cell Culture:** H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.

#### Cell Viability Assay (MTT Assay):

- Seed H9c2 cells in a 96-well plate at a density of  $1 \times 10^4$  cells/well and allow them to adhere overnight.
- Treat the cells with varying concentrations of Fuziline for 2 hours, followed by co-treatment with isoproterenol (100  $\mu$ M) for 24 hours.
- Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Remove the medium and add 150  $\mu$ L of DMSO to dissolve the formazan crystals.

- Measure the absorbance at 490 nm using a microplate reader.

#### Apoptosis Assay (Annexin V-FITC/PI Staining):

- Treat H9c2 cells with Fuziline and/or isoproterenol as described for the cell viability assay.
- Harvest the cells and wash them with cold PBS.
- Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
- Analyze the stained cells by flow cytometry.

## In-Vivo Analysis of Myocardial Injury

**Animal Model:** Male Sprague-Dawley rats (200-250 g) are used. Myocardial injury is induced by subcutaneous injection of isoproterenol (85 mg/kg) for two consecutive days.

#### Treatment Protocol:

- Administer Fuziline (at desired doses) orally to the rats for 7 days prior to isoproterenol injection.
- On the 6th and 7th days, induce myocardial injury with isoproterenol.
- 24 hours after the last isoproterenol injection, euthanize the rats and collect blood and heart tissues for analysis.

**Biochemical Analysis:** Measure the serum levels of cardiac injury markers such as creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH) using commercially available kits.

**Histopathological Examination:** Fix heart tissues in 10% neutral buffered formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to assess myocardial necrosis and inflammatory cell infiltration. Use Masson's trichrome staining to evaluate myocardial fibrosis.

## Analytical Methods

## High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be used for the quantification of Fuziline.

Table 3: HPLC Conditions for Fuziline Analysis

Parameter	Condition
Column	C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	Acetonitrile and water (with 0.1% formic acid) in a gradient elution
Flow Rate	1.0 mL/min
Detection	UV at 210 nm
Injection Volume	20 µL

## Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly sensitive and specific method for the detection and quantification of Fuziline in biological matrices.

Table 4: LC-MS Conditions for Fuziline Analysis

Parameter	Condition
LC System	UPLC system
Column	C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase	Gradient of acetonitrile and water with 0.1% formic acid
Mass Spectrometer	Triple quadrupole or Q-TOF mass spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transitions	Specific precursor-to-product ion transitions for Fuziline should be optimized.



## Conclusion

Fuziline is a promising natural product with significant potential for the development of novel cardioprotective therapies. Its well-defined chemical structure and its demonstrated ability to mitigate ER stress-induced apoptosis through the PERK/eIF2 $\alpha$ /ATF4/Chop pathway provide a strong foundation for further preclinical and clinical investigations. The experimental protocols and analytical methods detailed in this guide offer a robust framework for researchers to explore the full therapeutic potential of this intriguing diterpenoid alkaloid. Further research is warranted to fully elucidate its pharmacokinetic and toxicological profiles and to explore its efficacy in a broader range of cardiovascular disease models.

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